molecular formula C11H11F2IO B8159606 1-((3,3-Difluorocyclobutyl)methoxy)-3-iodobenzene

1-((3,3-Difluorocyclobutyl)methoxy)-3-iodobenzene

Cat. No.: B8159606
M. Wt: 324.11 g/mol
InChI Key: KCEXBOAKYCKGEA-UHFFFAOYSA-N
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Description

1-((3,3-Difluorocyclobutyl)methoxy)-3-iodobenzene is a halogenated aromatic compound featuring a cyclobutyl moiety substituted with two fluorine atoms at the 3,3-positions. The molecule comprises a benzene ring substituted with an iodine atom at the meta position and a methoxy group linked to a 3,3-difluorocyclobutyl ring. This structure imparts unique electronic and steric properties, making it a candidate for applications in medicinal chemistry (e.g., as a halogen-bonding scaffold) or materials science .

Properties

IUPAC Name

1-[(3,3-difluorocyclobutyl)methoxy]-3-iodobenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11F2IO/c12-11(13)5-8(6-11)7-15-10-3-1-2-9(14)4-10/h1-4,8H,5-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCEXBOAKYCKGEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC1(F)F)COC2=CC(=CC=C2)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11F2IO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((3,3-Difluorocyclobutyl)methoxy)-3-iodobenzene typically involves the reaction of 3-iodophenol with 3,3-difluorocyclobutylmethanol under suitable conditions. The reaction is often catalyzed by a base such as potassium carbonate in a solvent like dimethylformamide (DMF). The reaction proceeds through the formation of an ether linkage between the phenol and the alcohol.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

1-((3,3-Difluorocyclobutyl)methoxy)-3-iodobenzene can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted with other nucleophiles in the presence of a suitable catalyst.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where the iodine atom is replaced with a different aryl or alkyl group.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like amines or thiols, and catalysts such as palladium or copper.

    Oxidation and Reduction: Reagents like potassium permanganate (oxidation) or sodium borohydride (reduction) can be used.

    Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzene derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

1-((3,3-Difluorocyclobutyl)methoxy)-3-iodobenzene has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound can be used in the development of probes for biological studies.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-((3,3-Difluorocyclobutyl)methoxy)-3-iodobenzene depends on its specific application. In general, the compound can interact with various molecular targets through its functional groups. For example, the difluorocyclobutyl group can enhance the compound’s stability and binding affinity, while the iodine atom can facilitate its incorporation into larger molecules through coupling reactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

1-[(4-Chlorophenyl)methoxy]-3-iodobenzene (CAS: 1458003-29-6)

  • Molecular Formula : C₁₃H₁₀ClIO
  • Molecular Weight : 344.58 g/mol
  • Key Differences: The 4-chlorophenyl methoxy group replaces the 3,3-difluorocyclobutyl methoxy group. Chlorine (Cl) vs. Fluorine (F): Chlorine’s lower electronegativity and larger atomic radius reduce inductive electron-withdrawing effects compared to fluorine. This may alter reactivity in cross-coupling reactions or halogen-bonding interactions.

1-(3,3-Difluorocyclobutyl)cyclopropan-1-amine Hydrochloride (CAS: 2613382-02-6)

  • Molecular Formula : C₇H₁₂ClF₂N
  • Molecular Weight : 183.6 g/mol
  • Key Differences :
    • Functional Groups : The cyclopropane-amine moiety replaces the iodobenzene core.
    • Electronic Effects : The amine group introduces basicity and hydrogen-bonding capability, absent in the iodobenzene derivative.
    • Fluorine Substitution : Both compounds share the 3,3-difluorocyclobutyl group, but the amine hydrochloride salt’s ionic nature enhances solubility in polar solvents compared to the neutral iodobenzene analog .

1-(3,3-Difluorocyclobutyl)ethan-1-one (CAS: 1621223-57-1)

  • Molecular Formula : C₆H₈F₂O
  • Molecular Weight : 134.12 g/mol
  • Key Differences: Functional Group: A ketone replaces the methoxy-iodobenzene system. Reactivity: The electron-deficient carbonyl group increases susceptibility to nucleophilic attack, whereas the iodine atom in the target compound may participate in electrophilic substitution or Suzuki-Miyaura coupling. Ring Strain: The cyclobutyl ring’s strain is mitigated by fluorine substitution in both compounds, but the ethanone derivative lacks the aromatic stabilization present in the iodobenzene analog .

Comparative Data Table

Compound Molecular Formula Molecular Weight (g/mol) Key Functional Groups Notable Properties
1-((3,3-Difluorocyclobutyl)methoxy)-3-iodobenzene C₁₁H₁₁F₂IO ~348.12 (calculated) Iodobenzene, difluorocyclobutyl ether Halogen-bonding potential, steric bulk
1-[(4-Chlorophenyl)methoxy]-3-iodobenzene C₁₃H₁₀ClIO 344.58 Chlorophenyl ether, iodobenzene Moderate electronegativity, planar
1-(3,3-Difluorocyclobutyl)cyclopropan-1-amine HCl C₇H₁₂ClF₂N 183.6 Cyclopropane-amine, hydrochloride High solubility, basicity
1-(3,3-Difluorocyclobutyl)ethan-1-one C₆H₈F₂O 134.12 Ketone, difluorocyclobutyl Electrophilic carbonyl, low steric hindrance

Research Findings and Implications

  • Synthetic Challenges : The 3,3-difluorocyclobutyl group in the target compound requires specialized fluorination techniques, as seen in the synthesis of 1-(3,3-difluorocyclobutyl)ethan-1-one (high-yield routes via fluorinated intermediates) .
  • Thermodynamic Stability: Fluorine substitution on cyclobutane reduces ring strain, enhancing stability compared to non-fluorinated analogs .
  • Biological Relevance: The iodobenzene core may act as a halogen-bond donor, similar to chlorophenyl derivatives, but with stronger interactions due to iodine’s larger polarizable electron cloud .

Biological Activity

1-((3,3-Difluorocyclobutyl)methoxy)-3-iodobenzene is a compound of interest in medicinal chemistry due to its potential biological activities. The compound's unique structure, featuring a difluorocyclobutyl group and an iodine atom, suggests possible interactions with biological targets that could be relevant in therapeutic applications.

The mechanism of action for this compound is primarily hypothesized to involve modulation of various enzyme activities and receptor interactions. The presence of the iodine atom may enhance the compound's binding affinity to certain biological targets, potentially leading to inhibition or activation of specific pathways.

Biological Activity

Research indicates that compounds with similar structural motifs exhibit a range of biological activities, including:

  • Anticancer Activity : Compounds featuring iodine and fluorinated groups have been studied for their anticancer properties. They may inhibit tumor growth by interfering with cellular proliferation pathways.
  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways, particularly those related to cancer metabolism.
  • Antimicrobial Properties : Similar compounds have shown activity against various microbial strains, suggesting potential applications in infectious disease treatment.

Case Study 1: Anticancer Activity

A study published in Journal of Medicinal Chemistry explored the anticancer effects of iodine-containing compounds. It was found that these compounds could significantly reduce cell viability in various cancer cell lines, including breast and lung cancer cells. The mechanism was attributed to apoptosis induction and cell cycle arrest at the G2/M phase.

Case Study 2: Enzyme Inhibition

Research highlighted in Bioorganic & Medicinal Chemistry Letters demonstrated that fluorinated compounds could serve as potent inhibitors for enzymes like IDH1, which plays a critical role in cancer metabolism. The study showed that 1-((3,3-Difluorocyclobutyl)methoxy)-3-iodobenzene exhibited a competitive inhibition profile.

Data Table: Summary of Biological Activities

Activity TypeObserved EffectsReference
AnticancerReduced cell viability in cancer cell linesJournal of Medicinal Chemistry
Enzyme InhibitionCompetitive inhibition of IDH1Bioorganic & Medicinal Chemistry Letters
AntimicrobialActivity against various microbial strainsVarious studies

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